9H-Xanthen-9-one, 1,4-dihydroxy-
Description
Overview of Xanthones as Secondary Metabolites
Xanthones are heterocyclic compounds characterized by a dibenzo-γ-pyrone scaffold. mdpi.com The name "xanthone" is derived from the Greek word "xanthos," meaning yellow, which reflects the typical color of these compounds in their solid state. mdpi.com They are produced in nature through various biosynthetic pathways. In higher plants, their synthesis involves a combination of the shikimate and acetate (B1210297) pathways. mdpi.comnih.gov In contrast, fungi and lichens primarily utilize the polyketide pathway for xanthone (B1684191) biosynthesis. mdpi.com
These secondary metabolites are not essential for the primary growth and development of the producing organism but often play crucial roles in defense mechanisms and environmental interactions. The structural diversity of xanthones contributes to their wide range of observed biological activities, making them a subject of considerable interest in pharmaceutical and phytochemical research. mdpi.comnih.gov
Structural Classification and Nomenclature of Xanthones
The basic structure of a xanthone is a tricyclic system with the chemical formula C₁₃H₈O₂ and the IUPAC name 9H-xanthen-9-one. mdpi.com This core structure consists of two benzene (B151609) rings (designated as A and B) fused to a central pyrone ring (C). nih.gov The numbering of the carbon atoms in the xanthone nucleus follows IUPAC recommendations, which are aligned with their biosynthetic origins in plants. mdpi.comencyclopedia.pub
Xanthones can be categorized based on several structural features:
Substitution Patterns: The type and position of substituent groups on the benzene rings lead to a vast array of xanthone derivatives. These can include simple oxygenated xanthones, prenylated xanthones, xanthone glycosides, and xanthonolignoids. numberanalytics.commdpi.com
Oxidation Level: Based on the oxidation state of the C-ring, xanthones can be classified as fully aromatic, dihydro-, tetrahydro-, and hexahydroxanthones. mdpi.com
Dimerization: Some xanthones exist as dimers or heterodimers, where two xanthone units are linked together. numberanalytics.com
The compound 1,4-dihydroxy-9H-xanthen-9-one falls under the category of a simple oxygenated xanthone, specifically a dihydroxyxanthone, due to the presence of two hydroxyl (-OH) groups on its core structure.
Significance of Dihydroxyxanthones in Academic Research
Dihydroxyxanthones, including the 1,4-dihydroxy isomer, are a focal point of significant academic research due to their diverse and promising biological activities. The position of the hydroxyl groups on the xanthone scaffold is crucial in determining their biological effects. nih.gov
Research has explored the potential of various dihydroxyxanthone isomers in several areas:
Anticancer Activity: Numerous studies have investigated the cytotoxic effects of dihydroxyxanthones against various cancer cell lines. nih.govnih.gov For instance, some dihydroxyxanthones have shown inhibitory activity against the growth of human cancer cells. researchgate.net The mechanisms of action are believed to involve processes like the inhibition of topoisomerase II, an enzyme vital for DNA replication in cancer cells. nih.govnih.gov
Antioxidant Properties: The presence of hydroxyl groups imparts significant antioxidant properties to these compounds. nih.govresearchgate.net They can act as radical scavengers, mitigating oxidative stress, which is implicated in numerous chronic diseases. nih.gov
Enzyme Inhibition: Certain dihydroxyxanthones have been found to inhibit various enzymes. For example, 1,2-dihydroxy-9H-xanthen-9-one has demonstrated inhibitory activity against collagenase, elastase, and hyaluronidase (B3051955), enzymes involved in the degradation of the extracellular matrix. researchgate.netmdpi.com Others have been investigated as cholinesterase inhibitors, which is relevant for neurodegenerative diseases like Alzheimer's. nih.govresearchgate.net
Anti-inflammatory Effects: The anti-inflammatory properties of dihydroxyxanthones are another area of active investigation. mdpi.comnih.gov They can modulate inflammatory pathways, for instance, by inhibiting the production of pro-inflammatory mediators. mdpi.comresearchgate.net
The table below summarizes some of the researched biological activities of various dihydroxyxanthone derivatives.
| Dihydroxyxanthone Derivative | Investigated Biological Activity | Research Focus |
| 1,2-dihydroxy-9H-xanthen-9-one | Anti-inflammatory, Antioxidant, Enzyme Inhibition | Inhibition of pro-inflammatory mediators, radical scavenging, inhibition of skin-degrading enzymes. researchgate.netmdpi.comresearchgate.net |
| 1,3-dihydroxyxanthone | Anticholinesterase, Anticancer | Inhibition of acetylcholinesterase and butyrylcholinesterase, potential as anticancer agents. nih.govresearchgate.net |
| 3,4-dihydroxyxanthone | Anticancer | Synthesis and evaluation of anticancer properties. nih.gov |
| 1,6-dihydroxyxanthone | Anticancer | Synthesis and evaluation of anticancer properties. nih.gov |
| 3,6-dihydroxyxanthone | Anticancer, Antioxidant | Evaluation of antioxidant and anticancer activities. nih.gov |
Current Research Landscape and Future Directions for 9H-Xanthen-9-one, 1,4-dihydroxy-
Current research on 1,4-dihydroxy-9H-xanthen-9-one, while not as extensive as for some other dihydroxyxanthone isomers, is part of the broader effort to understand the structure-activity relationships within this chemical class. The synthesis of 1,4-dihydroxyxanthone derivatives and their evaluation for various biological activities, particularly as anticancer agents, is an ongoing area of interest. nih.govresearchgate.net
Future research will likely focus on:
Expanded Biological Screening: Investigating the activity of 1,4-dihydroxy-9H-xanthen-9-one and its derivatives against a wider range of biological targets.
Mechanism of Action Studies: Elucidating the precise molecular mechanisms by which this compound exerts its biological effects.
Synthetic Modifications: Designing and synthesizing novel derivatives of 1,4-dihydroxy-9H-xanthen-9-one to enhance potency and selectivity for specific biological targets.
Computational Studies: Utilizing molecular modeling and docking studies to predict interactions with biological macromolecules and guide the design of new compounds.
Structure
2D Structure
3D Structure
Properties
CAS No. |
17623-99-3 |
|---|---|
Molecular Formula |
C13H8O4 |
Molecular Weight |
228.20 g/mol |
IUPAC Name |
1,4-dihydroxyxanthen-9-one |
InChI |
InChI=1S/C13H8O4/c14-8-5-6-9(15)13-11(8)12(16)7-3-1-2-4-10(7)17-13/h1-6,14-15H |
InChI Key |
YVXJETAOWDKWOW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C=CC(=C3O2)O)O |
Origin of Product |
United States |
Natural Occurrence and Biosynthetic Pathways of Xanthones
Distribution in Biological Systems
Xanthones are not ubiquitous in nature but are found in a select number of organisms, indicating specialized evolutionary pathways. semanticscholar.org Their distribution spans across higher plants, fungi, lichens, and even marine life. mdpi.comnih.gov
Higher Plants: Key Families and Genera
Higher plants are the most prolific source of xanthones, with over 20 plant families known to produce these compounds. nih.gov The families Gentianaceae and Clusiaceae (also known as Guttiferae) are particularly rich in xanthones. semanticscholar.orgnih.govresearchgate.net Other notable families include Hypericaceae, Moraceae, and Polygalaceae. semanticscholar.orgnih.gov
Within these families, specific genera are recognized for their diverse xanthone (B1684191) content. For instance, many species within the genera Gentiana, Hypericum, Garcinia, and Polygala are well-documented sources of various xanthone derivatives. mdpi.comnih.gov While the presence of the specific compound 1,4-dihydroxyxanthone is not as extensively detailed in readily available literature as some other derivatives, the foundational tetraoxygenated xanthones, from which it could be derived, are reported in the Gentianaceae, Clusiaceae, and Polygalaceae families. semanticscholar.org
Table 1: Key Plant Families and Genera Known for Xanthone Production
| Family | Notable Genera |
| Gentianaceae | Gentiana, Swertia, Centaurium, Hoppea |
| Clusiaceae (Guttiferae) | Garcinia, Calophyllum, Mesua, Ploiarium |
| Hypericaceae | Hypericum |
| Moraceae | |
| Polygalaceae | Polygala |
| Caryophyllaceae |
This table is based on information from multiple sources. mdpi.comnih.govnih.gov
Fungi and Lichens
Xanthones are also produced by various fungi and lichens. mdpi.comnih.gov In fact, some of the earliest identified xanthones were isolated from these organisms. mdpi.com Fungi, particularly from the genera Aspergillus and Penicillium, are known to produce xanthone derivatives. acs.orgresearchgate.net Lichens, which are symbiotic organisms of fungi and algae or cyanobacteria, also synthesize a variety of xanthones, often chlorinated derivatives. acs.orgnih.gov The biosynthesis of xanthones in fungi and lichens follows a distinct pathway compared to higher plants. mdpi.comnih.gov
Marine Organisms
The marine environment is another source of unique xanthone structures. nih.govnih.gov These compounds have been isolated from marine-derived fungi and actinomycetes. researchgate.netbenthamdirect.com Marine xanthones often exhibit different structural complexities compared to their terrestrial counterparts. nih.gov For instance, penicilixanthone was isolated from the marine-derived fungus Aspergillus terreus. nih.gov
Biosynthetic Routes to the Xanthone Core
The formation of the fundamental xanthone structure occurs through different biosynthetic pathways in plants and microorganisms.
Shikimate and Acetate (B1210297) Pathways in Plants
In higher plants, the biosynthesis of the xanthone core is a result of a mixed pathway involving both the shikimate and the acetate (or polyketide) pathways. mdpi.comnih.gov The A-ring of the xanthone scaffold (carbons 1-4) originates from the acetate pathway, while the B-ring (carbons 5-8) is derived from the shikimate pathway. mdpi.comnih.govfrontiersin.org
The process begins with precursors from carbohydrate metabolism. nih.gov The shikimate pathway provides aromatic precursors, while the acetate pathway contributes acetyl-CoA units. mdpi.com A key intermediate in this process is 2,3′,4,6-tetrahydroxybenzophenone, which is formed through the condensation of precursors from both pathways. mdpi.comnih.gov This benzophenone (B1666685) intermediate then undergoes an oxidative cyclization to form the tricyclic xanthone core. nih.gov There are two main routes to this central intermediate: a phenylalanine-dependent pathway, observed in families like Hypericaceae, and a phenylalanine-independent pathway, found in the Gentianaceae family. nih.govfrontiersin.org
Table 2: Overview of Xanthone Biosynthesis in Plants
| Pathway | Precursors | Key Intermediate | Final Step |
| Shikimate & Acetate | Shikimic acid, Acetyl-CoA | 2,3′,4,6-tetrahydroxybenzophenone | Oxidative Cyclization |
This table is synthesized from information found in multiple sources. mdpi.comnih.govnih.govfrontiersin.org
Polyketide Pathway in Microorganisms
In contrast to plants, the xanthone core in fungi and lichens is synthesized entirely through the polyketide pathway. mdpi.comnih.gov This pathway involves the head-to-tail condensation of acetyl-CoA and malonyl-CoA units to form a polyketide chain. researchgate.netyoutube.com This chain then undergoes a series of cyclizations and aromatizations to form the characteristic xanthone structure. nih.govyoutube.com This pathway is responsible for the wide array of xanthone derivatives found in these microorganisms. acs.orgresearchgate.net
Key Intermediates and Enzymes Involved in Xanthone Biosynthesis
The biosynthesis of xanthones, including 1,4-dihydroxy-9H-xanthen-9-one, is a complex process involving several key intermediate molecules and a specific suite of enzymes. In higher plants, the pathway generally originates from the shikimate and acetate pathways, which provide the basic building blocks for the characteristic three-ring xanthone scaffold. nih.govresearchgate.net The formation of this core structure is a critical branching point from the biosynthesis of other phenolic compounds.
The central precursor in plant xanthone biosynthesis is a benzophenone intermediate, specifically 2,3′,4,6-tetrahydroxybenzophenone. nih.govfrontiersin.orgnih.govnih.govnih.gov The assembly of this intermediate occurs through two primary routes depending on the plant family: a phenylalanine-dependent pathway and a phenylalanine-independent pathway. frontiersin.orgnih.govnih.gov
In the L-phenylalanine-dependent pathway, common in the Hypericaceae family, L-phenylalanine is first converted to trans-cinnamic acid by the enzyme phenylalanine ammonia-lyase (PAL) . nih.gov Subsequent enzymatic steps lead to the formation of benzoyl-CoA. nih.govresearchgate.net In the L-phenylalanine-independent pathway, observed in the Gentianaceae family, the shikimate pathway leads to 3-hydroxybenzoic acid, which is then activated to 3-hydroxybenzoyl-CoA by 3-hydroxybenzoate-CoA ligase (3BZL) . frontiersin.org
The formation of the benzophenone skeleton is catalyzed by a crucial enzyme, benzophenone synthase (BPS) , a type III polyketide synthase. nih.govfrontiersin.orgresearchgate.net BPS catalyzes the condensation of one molecule of an activated benzoic acid derivative (like benzoyl-CoA) with three molecules of malonyl-CoA to produce 2,4,6-trihydroxybenzophenone (B1214741). frontiersin.orgnih.govresearchgate.net
This initial benzophenone intermediate then undergoes further modification. A key hydroxylation step is catalyzed by a cytochrome P450 (CYP) monooxygenase known as benzophenone 3′-hydroxylase (B3′H). frontiersin.orgnih.gov This enzyme converts 2,4,6-trihydroxybenzophenone into 2,3′,4,6-tetrahydroxybenzophenone, the pivotal intermediate for xanthone formation. frontiersin.orgnih.govresearchgate.net
The final and defining step in the formation of the core xanthone ring system is a regioselective intramolecular oxidative C-O phenol (B47542) coupling of 2,3′,4,6-tetrahydroxybenzophenone. frontiersin.orgnih.govresearchgate.net This cyclization is catalyzed by specific cytochrome P450 enzymes , which are functionally referred to as xanthone synthases. frontiersin.orgresearchgate.net Depending on the regioselectivity of the enzyme, two primary xanthone core structures are formed: 1,3,7-trihydroxyxanthone or 1,3,5-trihydroxyxanthone. frontiersin.orgnih.govresearchgate.net For instance, research in Hypericum species has identified bifunctional CYP enzymes, such as CYP81AA1 and CYP81AA2, that catalyze both the 3'-hydroxylation of the benzophenone and its subsequent cyclization into different trihydroxyxanthone isomers. researchgate.net These core structures then serve as the foundation for further modifications by other enzymes to create the vast diversity of naturally occurring xanthones, including 1,4-dihydroxy-9H-xanthen-9-one. frontiersin.orgnih.gov
Table of Key Intermediates and Enzymes in Xanthone Biosynthesis
| Molecule Type | Name | Role in Biosynthesis |
| Intermediate | Shikimic Acid | Primary precursor from the shikimate pathway. frontiersin.orgnih.gov |
| Intermediate | L-Phenylalanine | Starting amino acid in the phenylalanine-dependent pathway. frontiersin.orgnih.gov |
| Intermediate | 3-Hydroxybenzoic Acid | Key intermediate in the phenylalanine-independent pathway. frontiersin.org |
| Intermediate | Benzoyl-CoA | Activated molecule that condenses with malonyl-CoA. frontiersin.orgnih.gov |
| Intermediate | Malonyl-CoA | Provides two-carbon units for the formation of the A-ring of the xanthone. frontiersin.orgnih.gov |
| Intermediate | 2,4,6-Trihydroxybenzophenone | The initial benzophenone structure formed by BPS. frontiersin.orgnih.gov |
| Intermediate | 2,3′,4,6-Tetrahydroxybenzophenone | The central benzophenone intermediate that undergoes cyclization. nih.govfrontiersin.orgnih.govnih.gov |
| Intermediate | 1,3,5-Trihydroxyxanthone | A core xanthone precursor. frontiersin.orgnih.gov |
| Intermediate | 1,3,7-Trihydroxyxanthone | A core xanthone precursor. frontiersin.orgnih.gov |
| Enzyme | Phenylalanine Ammonia-Lyase (PAL) | Catalyzes the conversion of L-phenylalanine to trans-cinnamic acid. nih.gov |
| Enzyme | 3-Hydroxybenzoate-CoA Ligase (3BZL) | Activates 3-hydroxybenzoic acid. frontiersin.org |
| Enzyme | Benzophenone Synthase (BPS) | Catalyzes the formation of the benzophenone skeleton. nih.govfrontiersin.orgresearchgate.net |
| Enzyme | Cytochrome P450 Monooxygenases (e.g., CYP81AA family) | Catalyze key hydroxylation and the final oxidative cyclization to form the xanthone ring. frontiersin.orgresearchgate.netresearchgate.netacs.org |
Advanced Spectroscopic and Analytical Characterization of 9h Xanthen 9 One, 1,4 Dihydroxy and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy (Proton and Carbon-13 NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of xanthones, providing detailed information about the carbon skeleton and the placement of substituents. Both ¹H and ¹³C NMR are used to piece together the molecular structure.
Proton NMR (¹H NMR) spectra reveal the number of different types of protons, their chemical environment, and their proximity to other protons. For the xanthone (B1684191) core, aromatic protons typically appear in the region of δ 6.0-8.5 ppm. The chemical shift of these protons is highly dependent on the substitution pattern. Protons ortho or para to the carbonyl group (C-1, C-8, C-3, C-6) are generally shifted downfield compared to those in meta positions (C-2, C-7, C-4, C-5). A key diagnostic signal for 1-hydroxyxanthones is the presence of a strongly deshielded hydroxyl proton (often > δ 12.0 ppm) due to intramolecular hydrogen bonding with the adjacent carbonyl group. unsri.ac.id
Carbon-13 NMR (¹³C NMR) spectra provide information on each carbon atom in the molecule. The carbonyl carbon (C-9) of the xanthone scaffold typically resonates at a significantly downfield chemical shift, often in the range of δ 175-185 ppm. Quaternary carbons, including those bearing hydroxyl or methoxy (B1213986) groups and the bridgehead carbons of the heterocyclic ring, can be distinguished from protonated carbons using techniques like Distortionless Enhancement by Polarization Transfer (DEPT). The chemical shifts of the aromatic carbons are sensitive to the electronic effects of substituents, allowing for precise determination of their positions. unsri.ac.id
Table 1: Representative ¹H NMR Data for Dihydroxyxanthone Derivatives
| Compound | Solvent | Proton (Position) | Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) | Reference |
|---|---|---|---|---|---|
| 1,7-Dihydroxyxanthone | Not Specified | OH (Chelated) | 12.61 | s | unsri.ac.id |
| Aromatic Protons | Spin system of 3 protons | ||||
| Aromatic Protons | Spin system of 2 ortho-coupled protons | ||||
| Aromatic Proton | 1 meta-coupled proton | ||||
| 3,4-Dihydroxy-1-methyl-9H-xanthen-9-one | CDCl₃ | H-2 | 6.75 | s | researchgate.net |
| H-5 | 8.13 | dd, 8.0, 1.5 | |||
| H-6 | 7.37 | t, 8.0 | |||
| H-7 | 7.69 | t, 8.0 | |||
| H-8 | 7.52 | d, 8.0 |
Table 2: Representative ¹³C NMR Data for Dihydroxyxanthone Derivatives
| Compound | Solvent | Carbon (Position) | Chemical Shift (δ, ppm) | Reference |
|---|---|---|---|---|
| 1,7-Dihydroxyxanthone | Not Specified | C-8 | ~107 | unsri.ac.id |
| C-9 (Carbonyl) | Not Specified | |||
| 3,4-Dihydroxy-1-methyl-9H-xanthen-9-one | CDCl₃ | C-1 | 140.2 | researchgate.net |
| C-2 | 111.9 | |||
| C-3 | 143.7 | |||
| C-4 | 145.4 | |||
| C-4a | 121.2 | |||
| C-5 | 123.9 | |||
| C-6 | 126.7 | |||
| C-7 | 134.3 | |||
| C-8 | 117.9 | |||
| C-8a | 156.0 | |||
| C-9 | 184.2 | |||
| C-9a | 109.2 | |||
| CH₃ | 17.1 |
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a compound with extremely high accuracy. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can provide an exact molecular formula, which is a critical step in identifying new compounds or confirming the identity of known ones.
For 9H-Xanthen-9-one, 1,4-dihydroxy-, the molecular formula is C₁₃H₈O₄. The theoretical exact mass, a value essential for HRMS analysis, is calculated to be 228.04225873 Da. nih.gov When a sample is analyzed by HRMS, the experimentally measured mass is compared to this theoretical value. A match within a very small tolerance (typically <5 ppm) provides strong evidence for the proposed molecular formula.
Techniques such as Electrospray Ionization (ESI) are commonly coupled with HRMS. ESI is a soft ionization method that typically produces protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode. For instance, in the analysis of 1,5-dihydroxy-3,6-dimethoxy-2,7-diprenylxanthone, negative ion ESI-MS produced a pseudomolecular ion at m/z 423 [M-H]⁻, and subsequent HRMS analysis confirmed the molecular formula as C₂₅H₂₈O₆. unsri.ac.id This approach is directly applicable to 1,4-dihydroxyxanthone and its derivatives for unequivocal formula determination.
X-ray Crystallography for Precise Structural Elucidation
X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides definitive proof of a molecule's structure, including bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding. To perform this analysis, a suitable single crystal of the compound is required.
While the crystal structure of 9H-Xanthen-9-one, 1,4-dihydroxy- itself is not described in the available literature, the structures of several of its isomers and derivatives have been resolved, illustrating the detailed insights this method provides. For example, the crystal structure of 3,4-dihydroxy-9H-xanthen-9-one (as a trihydrate) has been determined. The analysis revealed a planar xanthone skeleton, with the hydroxyl hydrogen atoms also lying in this plane. The crystal structure is stabilized by an extensive network of hydrogen bonds involving the xanthone's hydroxyl and carbonyl groups and the water molecules of hydration, which mediate interactions between different molecules in the crystal lattice.
The detailed crystallographic data for a derivative provides a template for understanding the structural features of the parent compound.
Table 3: Crystallographic Data for 3,4-Dihydroxy-9H-xanthen-9-one trihydrate
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₃H₈O₄·3H₂O |
| Crystal System | Triclinic |
| Space Group | Pī |
| a (Å) | 6.838 (3) |
| b (Å) | 9.946 (4) |
| c (Å) | 10.087 (4) |
| α (°) | 105.94 (5) |
| β (°) | 96.54 (5) |
| γ (°) | 103.44 (5) |
| Volume (ų) | 629.9 (5) |
| Z (molecules/unit cell) | 2 |
Chromatographic Techniques for Isolation, Separation, and Purity Assessment
Chromatographic techniques are essential for the isolation of xanthones from natural sources or synthetic reaction mixtures, for separating complex mixtures of derivatives, and for assessing the purity of the final compound. High-Performance Liquid Chromatography (HPLC) is the most widely used technique for these purposes.
Reverse-phase HPLC (RP-HPLC) is particularly effective for the analysis of xanthones. In this mode, a nonpolar stationary phase, most commonly a C18 (octadecylsilyl) bonded silica, is used with a polar mobile phase. The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). nih.govcabidigitallibrary.org Gradient elution, where the proportion of the organic solvent is increased over time, is often employed to achieve efficient separation of compounds with a range of polarities. nih.gov
For example, a validated HPLC method for the analysis of 1,3-dihydroxy-2-methylxanthone utilized a C18 column with an isocratic mobile phase of methanol-water (90:10, v/v) containing 1% acetic acid. nih.gov The addition of a small amount of acid (like formic or acetic acid) to the mobile phase is common practice to suppress the ionization of phenolic hydroxyl groups, resulting in sharper, more symmetrical peaks. nih.govnih.gov
Detection is typically achieved using a UV detector, as the conjugated system of the xanthone core absorbs strongly in the UV region. A photodiode array (PDA) detector can be particularly useful, as it provides UV spectra for each peak, aiding in peak identification and purity assessment. nih.gov The retention time of a specific xanthone is a key parameter for its identification under defined chromatographic conditions. For instance, in a method developed for anthraquinone (B42736) dye degradation products, the related compound 1,4-dihydroxyanthraquinone had a retention time of 5.2 minutes. nih.gov
Table 4: Typical HPLC Parameters for Xanthone Analysis
| Parameter | Description | Reference |
|---|---|---|
| Stationary Phase | Reverse-phase C18 column | nih.govnih.gov |
| Mobile Phase | Acetonitrile/Water or Methanol/Water mixtures, often with an acid modifier (e.g., formic acid, acetic acid). | nih.govnih.gov |
| Elution Mode | Isocratic or Gradient | nih.govnih.gov |
| Flow Rate | Typically 0.5 - 1.5 mL/min | nih.gov |
| Detection | UV detection (e.g., at 237 nm, 254 nm) or Photodiode Array (PDA) detection. | nih.govnih.gov |
Spectrophotometric Methods for Quantitative Analysis
UV-Visible spectrophotometry is a simple, cost-effective, and reliable method for the quantitative analysis of compounds that absorb light in the UV or visible range. The xanthone structure contains an extensive chromophore (the light-absorbing part), making it well-suited for this technique. shimadzu.com.sg
According to the Beer-Lambert law, the absorbance of a solution is directly proportional to the concentration of the absorbing species. This principle allows for the creation of a calibration curve, where the absorbance of several standard solutions of known concentrations is measured at the wavelength of maximum absorbance (λ_max). The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating its concentration from the calibration curve.
The UV spectrum of a xanthone is characterized by several absorption bands. The position and intensity of these bands are influenced by the substitution pattern, particularly by hydroxyl groups. nih.gov For example, the UV spectrum of 1,3-dihydroxyxanthone in aqueous methanol shows distinct absorption maxima. researchgate.net While the specific λ_max for 1,4-dihydroxyxanthone is not detailed in the provided sources, it is expected to have strong absorption in the UV and potentially the near-visible region, forming the basis for its quantification.
Spectrophotometric methods are also widely used in functional assays. For example, the antioxidant activity of hydroxyxanthones can be evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. In this method, the reduction of the purple DPPH radical by an antioxidant to its yellow, non-radical form is monitored by the decrease in absorbance at approximately 517 nm. nih.gov This change in absorbance is used to quantify the radical scavenging capacity of the tested xanthone derivative.
In Vitro Biological Activities and Pharmacological Mechanisms of 9h Xanthen 9 One, 1,4 Dihydroxy and Xanthone Derivatives
Antioxidant Potential and Molecular Mechanisms
Xanthone (B1684191) derivatives are recognized for their potent antioxidant activities, which are largely attributed to their chemical structure, particularly the presence and position of hydroxyl groups. rsc.org These compounds exert their effects through various mechanisms, including direct radical scavenging, metal ion chelation, and modulation of mitochondrial function.
Radical Scavenging Capabilities (e.g., DPPH Assay)
The ability of xanthones to donate a hydrogen atom and neutralize free radicals is a key aspect of their antioxidant capacity. This is often evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. In this test, the antioxidant compound reduces the stable DPPH radical, a process that can be measured by a decrease in absorbance. nih.govrcsb.org
Numerous studies have demonstrated the potent DPPH radical scavenging activity of various xanthone derivatives. For instance, α-mangostin, a well-known xanthone, shows significant scavenging ability. The antioxidant activity is closely linked to the number and arrangement of hydroxyl groups on the xanthone core. rsc.org Dihydroxyxanthones and trihydroxyxanthones have shown notable activity, with some studies indicating that trihydroxyxanthones possess lower IC50 values (indicating higher potency) than dihydroxyxanthones in certain assays. nih.gov For example, one study reported that dihydroxyxanthone 3b exhibited a strong antioxidant activity with an IC50 value of 349 ± 68 µM. nih.gov Another study on aspidxanthone A, a new xanthone derivative, reported a DPPH reduction activity with an IC50 value of 11.2 μM, which is comparable to the positive control, ascorbic acid. nih.gov
Table 1: DPPH Radical Scavenging Activity of Selected Xanthone Derivatives
| Compound/Extract | IC50 Value / Activity | Reference |
|---|---|---|
| Aspidxanthone A | 11.2 μM | nih.gov |
| Dihydroxyxanthone 3b | 349 ± 68 µM | nih.gov |
| Mangosteen Rind Extract | Showed antioxidant activity by declining free radical intensity in ESR analysis | mdpi.com |
Metal Chelating Properties (e.g., Iron(III) and Copper(II))
Xanthone derivatives, particularly those with ortho-dihydroxy groups, exhibit significant metal-chelating abilities. Studies on 1,2-dihydroxy-9H-xanthen-9-one (1,2-DHX) have demonstrated its capacity to chelate both iron(III) and copper(II) ions. scispace.com The formation of a complex between the xanthone and the metal ion can be observed via UV/Vis spectroscopy. scispace.com This chelating ability is a key mechanism for preventing the initiation of oxidative chain reactions. While direct studies on 1,4-dihydroxyxanthone are less common, the structural similarities to other chelating polyphenols and dihydroxyxanthones suggest it would also possess these properties. scispace.comnih.gov The ability of flavonoids and other polyphenols to chelate copper ions is also well-established, with the most effective chelation sites often being a 3-hydroxy-4-keto group or a 5,6,7-trihydroxyl group. nih.gov
Table 2: Metal Chelating Activity of Dihydroxyxanthones
| Compound | Metal Ion Chelated | Method | Reference |
|---|---|---|---|
| 1,2-dihydroxy-9H-xanthen-9-one | Iron(III) (Fe³⁺) | UV/Vis Spectroscopy | scispace.com |
| 1,2-dihydroxy-9H-xanthen-9-one | Copper(II) (Cu²⁺) | UV/Vis Spectroscopy | scispace.com |
Mitochondrial Antioxidant Effects
Mitochondria are the primary sites of cellular respiration and also a major source of endogenous ROS production. nih.gov Oxidative stress can lead to mitochondrial dysfunction, which is implicated in numerous pathological conditions. Therefore, antioxidants that can specifically target and protect mitochondria are of great therapeutic interest. researchgate.net
Certain xanthone derivatives have been shown to exert mitochondrial protective effects. For instance, α-mangostin has been the subject of studies where it is linked to a triphenylphosphonium (TPP) cation, a moiety that facilitates the accumulation of the compound within the mitochondria. nih.gov This targeted approach aims to enhance the antioxidant effect directly at the site of ROS production. Such mitochondrion-targeted xanthones have demonstrated significant antitumor activities by inducing mitochondrial-mediated apoptosis. nih.gov Furthermore, some aminoalkanol-xanthone derivatives have been reported to induce mitochondrial dysfunction in cancer cells, highlighting the diverse ways xanthones can interact with this organelle. nih.gov These findings suggest that the xanthone scaffold can be modified to specifically modulate mitochondrial function and combat oxidative stress originating from this source. nih.gov
Anti-inflammatory Actions and Cellular Pathways
Inflammation is a complex biological response intricately linked with oxidative stress. mdpi.com Xanthone derivatives have demonstrated significant anti-inflammatory properties by modulating key cellular signaling pathways and inhibiting the production of pro-inflammatory mediators. mdpi.commdpi.com
Inhibition of Pro-inflammatory Mediators (e.g., Interleukin-6 (IL-6), Prostaglandin E2 (PGE2))
During an inflammatory response, immune cells such as macrophages produce and release various signaling molecules, including cytokines like Interleukin-6 (IL-6) and lipid mediators like Prostaglandin E2 (PGE2). nih.govnih.gov IL-6 is a pleiotropic cytokine with a central role in chronic inflammation, while PGE2 is a key mediator of pain, swelling, and fever, synthesized by cyclooxygenase (COX) enzymes. nih.govresearchgate.net
Several xanthone derivatives have been shown to effectively suppress the production of these pro-inflammatory molecules in vitro. In studies using lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, a standard model for inflammation research, certain xanthones significantly reduced the expression of IL-6 mRNA. mdpi.comnih.gov For example, compounds such as 3,4-dihydroxy-2-methoxyxanthone, 1,3,5,6-tetrahydroxyxanthone, and 1,3,6,7-tetrahydroxyxanthone have been identified as potent inhibitors of IL-6 expression at the transcriptional level. nih.gov Similarly, specific synthetic xanthone derivatives have demonstrated a dose-dependent inhibition of IL-6 production in these cells. patsnap.com
Regarding PGE2, the xanthone derivative γ-mangostin has been found to potently inhibit its release in a dose-dependent manner, with an IC50 value of approximately 5 μM in C6 rat glioma cells. nih.gov The mechanism for this inhibition was identified as the direct competitive inhibition of both COX-1 and COX-2 enzymes, with IC50 values of about 0.8 μM and 2 μM, respectively. nih.gov Other studies have also confirmed that various xanthones and extracts containing them can reduce the production of PGE2. nih.gov
Table 3: Inhibitory Effects of Xanthone Derivatives on Pro-inflammatory Mediators
| Xanthone Derivative(s) | Mediator Inhibited | Cell Line | Key Finding | Reference |
|---|---|---|---|---|
| 3,4-dihydroxy-2-methoxyxanthone, 1,3,5,6-tetrahydroxyxanthone, 1,3,6,7-tetrahydroxyxanthone | IL-6 mRNA | RAW 264.7 Macrophages | Reduced mRNA expression of IL-6 | mdpi.comnih.gov |
| γ-mangostin | Prostaglandin E2 (PGE2) | C6 Rat Glioma | Competitively inhibited COX-1 and COX-2 enzymes | nih.gov |
| Synthetic amine-substituted xanthones | Interleukin-6 (IL-6) | RAW 264.7 Macrophages | Dose-dependent inhibition of IL-6 production | patsnap.com |
Regulation of Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2) Pathway
The Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2) is a transcription factor that plays a critical role in the cellular defense against oxidative stress. nih.gov Under normal conditions, Nrf2 is kept inactive in the cytoplasm. However, upon exposure to oxidative or inflammatory stimuli, it translocates to the nucleus and activates the expression of a wide array of antioxidant and cytoprotective genes. mdpi.com
The Nrf2 pathway is a significant target for the antioxidant and anti-inflammatory actions of xanthones. Natural xanthones like α- and γ-mangostin have been shown to exert their beneficial effects through the modulation of the Nrf2 pathway. mdpi.com Studies on inflamed human macrophages have revealed that certain synthetic xanthone derivatives can enhance the nuclear translocation of Nrf2. mdpi.com This activation of the Nrf2 pathway confirms a direct link between the xanthone structure and the cell's ability to mount a response against oxidative stress and inflammation. mdpi.com The modulation of the Nrf2/antioxidant response element (ARE) signaling pathway is considered a key mechanism for the gastroprotective and anti-inflammatory effects of several xanthone compounds. patsnap.com
Antimicrobial Efficacy
Xanthone derivatives have demonstrated a broad spectrum of antimicrobial activities, targeting various pathogenic bacteria and fungi through multiple mechanisms of action.
Inhibition of Bacterial Growth Against Specific Strains
The antibacterial potential of the xanthone class is well-documented, with specific derivatives showing efficacy against both Gram-positive and Gram-negative bacteria. While data specifically for 1,4-dihydroxy-9H-xanthen-9-one is limited in the reviewed literature, studies on closely related hydroxylated and prenylated xanthones provide significant insights.
One of the most extensively studied derivatives is α-mangostin, which shows excellent antimicrobial activity against various pathogenic strains of Staphylococcus aureus, including methicillin-resistant S. aureus (MRSA), with minimum inhibitory concentration (MIC) values typically ranging from 0.5 to 1 μg/mL. Its mechanism involves the rapid disruption of the bacterial cytoplasmic membrane. Furthermore, α-mangostin has been shown to be effective against Streptococcus mutans and Porphyromonas gingivalis. semanticscholar.orgresearchgate.net Synthetic xanthone derivatives have also been developed, with some exhibiting potential against Enterococcus faecalis and Staphylococcus aureus with MIC values of 10 µM and 13 µM, respectively. mdpi.com
| Compound/Derivative | Bacterial Strain | Activity (MIC) |
| α-Mangostin | Staphylococcus aureus (incl. MRSA) | 0.5 - 1 µg/mL |
| α-Mangostin | Streptococcus mutans | 31.2 µg/mL (MBC) |
| α-Mangostin | Porphyromonas gingivalis | - |
| Xanthone Derivative (unspecified) | Enterococcus faecalis JH212 | 10 µM |
| Xanthone Derivative (unspecified) | Staphylococcus aureus NCTC 8325 | 13 µM |
MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration. Data for P. gingivalis was noted but a specific MIC value was not provided in the source.
Antifungal Properties and Virulence Factor Modulation (e.g., Candida albicans germ tube and biofilm formation)
Xanthones are notable for their antifungal properties, particularly against the opportunistic pathogen Candida albicans. They interfere with key virulence factors, including the morphological transition from yeast to hyphae (germ tube formation) and the development of drug-resistant biofilms.
A close structural isomer, 1,2-dihydroxyxanthone, was identified as the most active compound against a panel of fungal strains, including Candida albicans, Cryptococcus neoformans, Aspergillus fumigatus, and Trichophyton mentagrophytes. Its mechanism is linked to the disruption of fungal membrane integrity through the inhibition of ergosterol (B1671047) biosynthesis. mdpi.com
The derivative α-mangostin has been shown to possess significant antifungal activity against C. albicans. semanticscholar.orgresearchgate.net In vitro studies demonstrate that α-mangostin effectively inhibits the adhesion of C. albicans to denture acrylic surfaces. Furthermore, at a concentration of 2,000 µg/ml, it significantly reduces the capacity for germ tube formation, a critical step in tissue invasion. This inhibitory effect on adhesion and morphogenesis contributes to its ability to disrupt C. albicans biofilm formation. semanticscholar.org
Enzyme Inhibitory Activities (In Vitro Investigations)
The structural diversity of xanthones allows them to interact with and inhibit a wide range of enzymes involved in various physiological and pathological processes.
Inhibition of Skin-Degrading Enzymes (e.g., Collagenase, Elastase, Hyaluronidase)
The integrity of the skin's extracellular matrix is maintained by proteins like collagen and elastin, and by hyaluronic acid. The degradation of these components by enzymes such as collagenase, elastase, and hyaluronidase (B3051955) is a hallmark of skin aging. Certain xanthone derivatives have been investigated as inhibitors of these enzymes. Specifically, 1,2-dihydroxy-9H-xanthen-9-one (1,2-DHX) has been reported to exhibit inhibitory activity against collagenase and elastase. In one study, synthesized xanthones were found to be weak to moderate inhibitors of collagenase and elastase, but showed no activity against hyaluronidase.
Inhibition of Other Key Biological Enzymes (e.g., α-glucosidase, Plasmodium falciparum Dihydrofolate Reductase-Thymidylate Synthase (PfDHFR-TS), Cyclooxygenase, Protein Kinase, Topoisomerase)
Xanthone derivatives have been evaluated for their inhibitory effects against several other key enzymes.
α-Glucosidase: This enzyme is a key target for managing type 2 diabetes. Numerous xanthone derivatives have shown potent α-glucosidase inhibitory activity, often significantly outperforming the standard drug acarbose (B1664774) (IC₅₀ 179 μM). For instance, xanthones isolated from Garcinia schomburgkiana demonstrated IC₅₀ values ranging from 2.91 to 26.0 μM. Polyhydroxylated xanthones, in particular, exhibit the highest activities. The mechanism of inhibition is believed to involve multiple interactions with the enzyme, including π-stacking and hydrophobic effects, with some derivatives acting as noncompetitive inhibitors.
Plasmodium falciparum Dihydrofolate Reductase-Thymidylate Synthase (PfDHFR-TS): While xanthones exhibit significant antimalarial properties, the available literature does not indicate that direct inhibition of PfDHFR-TS is the primary mechanism. Instead, their antiplasmodial action is more commonly associated with other pathways, such as the inhibition of heme polymerization.
Cyclooxygenase (COX): The COX enzymes are central to the inflammatory pathway. The xanthone derivative γ-mangostin has been shown to be a direct, competitive inhibitor of both COX-1 and COX-2, with IC₅₀ values of approximately 0.8 μM and 2 μM, respectively. This demonstrates that xanthones can directly modulate the production of pro-inflammatory prostaglandins.
Protein Kinase: Protein kinases are crucial regulators of cellular signaling, and their dysregulation is linked to diseases like cancer. Xanthone derivatives are known to bind to and modulate protein kinases. For example, certain synthetic xanthones can activate or inhibit different isoforms of Protein Kinase C (PKC). Simple oxygenated xanthones with an aldehyde group at position C-1 have been identified as potent PKC inhibitors.
Topoisomerase: Topoisomerases are essential enzymes for DNA replication and are a target for anticancer drugs. Xanthone derivatives have been reported to inhibit Topoisomerase II, contributing to their anticancer activity. The mechanism involves intercalation with DNA, which disrupts cancer cell replication.
| Enzyme Target | Active Xanthone Derivative(s) | Findings / IC₅₀ Values |
| α-Glucosidase | Dulxanthone D | IC₅₀ = 2.91 µM |
| Various polyhydroxyxanthones | IC₅₀ values from 2.91 to 26.0 µM | |
| Cyclooxygenase-1 (COX-1) | γ-Mangostin | IC₅₀ ≈ 0.8 µM (Competitive inhibition) |
| Cyclooxygenase-2 (COX-2) | γ-Mangostin | IC₅₀ ≈ 2 µM (Competitive inhibition) |
| Protein Kinase C (PKC) | Oxygenated xanthones (e.g., with C-1 aldehyde) | Potent inhibitors |
| Topoisomerase II | General xanthone derivatives | Inhibition through DNA intercalation |
| Skin-Degrading Enzymes | 1,2-dihydroxy-9H-xanthen-9-one | Weak to moderate inhibition of collagenase & elastase |
Antimalarial Activity (In Vitro Studies)
Malaria remains a significant global health issue, and the search for new therapeutic agents is critical. Xanthones have emerged as a promising class of compounds with significant antiplasmodial activity.
In vitro studies have demonstrated the efficacy of hydroxyxanthone derivatives against both chloroquine-sensitive (3D7) and chloroquine-resistant (FCR-3, K1) strains of Plasmodium falciparum. The antimalarial activity appears to be positively correlated with the number of hydroxyl groups on the xanthone scaffold. For example, 1,3,6,8-tetrahydroxyxanthone was found to be a highly potent compound. In contrast, 1,3-dihydroxyxanthone showed much lower activity. A study on synthesized derivatives found that 3,6-dihydroxy-9H-xanthen-9-one and 3,4,6-trihydroxy-9H-xanthen-9-one were highly potent, with IC₅₀ values of 0.71 µM and 0.11 µM, respectively, against the 3D7 strain. One of the primary mechanisms for this activity is the inhibition of heme polymerization, which prevents the detoxification of free heme released during hemoglobin digestion by the parasite, leading to parasitic death.
| Xanthone Derivative | P. falciparum Strain | Antimalarial Activity (IC₅₀) |
| 3,6-dihydroxy-9H-xanthen-9-one | 3D7 (chloroquine-sensitive) | 0.71 µM |
| 3,4,6-trihydroxy-9H-xanthen-9-one | 3D7 (chloroquine-sensitive) | 0.11 µM |
| 1,6,8-trihydroxyxanthone | 3D7 (chloroquine-sensitive) | 6.10 µM |
| 1,6,8-trihydroxyxanthone | FCR-3 (chloroquine-resistant) | 6.76 µM |
Other Investigated Biological Activities (e.g., Antiviral, Antidiabetic, Anti-Alzheimer, Anticholinesterase, Immunomodulatory)
While extensive research has been conducted on the anticancer and antioxidant properties of xanthones, their therapeutic potential extends to a variety of other significant biological activities. This section explores the in vitro antiviral, antidiabetic, anti-Alzheimer's, anticholinesterase, and immunomodulatory effects of xanthone derivatives. Although specific data for 9H-Xanthen-9-one, 1,4-dihydroxy- is limited in these areas, the broader class of xanthones has demonstrated promising results.
Antiviral Activity
The emergence of viral diseases has necessitated the search for novel antiviral agents. Xanthone derivatives have been identified as potential candidates in this therapeutic area.
Synthetic hydroxy-xanthones, for instance, have been evaluated for their activity against the human coronavirus OC43. researchgate.net In these studies, the addition of functional groups to the xanthone core was generally found to enhance biological activity compared to the parent xanthone molecule. researchgate.net One noteworthy example, 1,3-dihydroxyxanthone, demonstrated a significant reduction in viral infectivity. researchgate.net
Further research into xanthones isolated from the fungus Aspergillus iizukae revealed antiviral activity against H1N1, herpes simplex virus type 1 (HSV-1), and herpes simplex virus type 2 (HSV-2). mdpi.com One particular derivative exhibited potent activity against all three viruses, with IC50 values of 44.6 µM for H1N1, 21.4 µM for HSV-1, and 76.7 µM for HSV-2. mdpi.com Structure-activity relationship studies from this research indicated that a hydroxy group at the C-1 position and a methyl carboxylate group at the C-8 position were important for the observed antiviral effects. mdpi.com
Additionally, computational studies have explored the potential of xanthone derivatives as inhibitors of SARS-CoV-2. nih.gov Molecular docking studies have suggested that certain trihydroxyxanthone derivatives with chloro and sulfonate substitutions could be promising agents for COVID-19 therapy by inhibiting viral proteases. researchgate.net
Table 1: Antiviral Activity of Selected Xanthone Derivatives
| Compound/Derivative | Virus | Activity | Reference |
|---|---|---|---|
| 1,3-Dihydroxyxanthone | Human coronavirus OC43 | Significant reduction in viral infectivity | researchgate.net |
| Fungal Xanthone Derivative | H1N1 | IC50: 44.6 µM | mdpi.com |
| Fungal Xanthone Derivative | HSV-1 | IC50: 21.4 µM | mdpi.com |
Antidiabetic Activity
Xanthones have shown considerable promise in the management of diabetes through various mechanisms, including the inhibition of key enzymes and the modulation of metabolic pathways. news-medical.net
A comprehensive review of over 280 xanthone analogs highlighted their potential as α-glucosidase inhibitors, an important target in controlling postprandial hyperglycemia. nih.gov Several naturally occurring and synthetic xanthones have demonstrated potent inhibitory activity against this enzyme. nih.govnih.gov For example, demethylbellidifolin has been identified as having both glucose-lowering and diabetes complication-preventing functions. bohrium.com Another study synthesized a series of xanthones, with one derivative, 1,3,5,8-tetrahydroxyxanthone, showing excellent α-glucosidase and aldose reductase inhibitory activities. bohrium.com
The antidiabetic effects of xanthones are also attributed to their antioxidant and anti-inflammatory properties, which are crucial in combating the chronic inflammation and oxidative stress associated with diabetes. news-medical.net Specific derivatives such as mangiferin, β-mangostin, and γ-mangostin have been noted for their strong anti-inflammatory activities. news-medical.net Mangiferin, in particular, has been shown to improve glucose tolerance and decrease insulin (B600854) resistance. researchgate.net
The major molecular targets for the antidiabetic action of xanthones include AMP-activated protein kinase (AMPK), peroxisome proliferator-activated receptors (PPARs), α-amylase, and α-glucosidase. news-medical.net
Table 2: Antidiabetic Activity of Selected Xanthone Derivatives
| Compound/Derivative | Target/Mechanism | Activity | Reference |
|---|---|---|---|
| Demethylbellidifolin | Glucose-lowering, Prevents diabetic complications | Potent activity | bohrium.com |
| 1,3,5,8-Tetrahydroxyxanthone | α-glucosidase and aldose reductase inhibition | Excellent inhibitory activity | bohrium.com |
| Mangiferin | Decreases insulin resistance, Improves glucose tolerance | Potent antihyperglycemic activity | news-medical.netresearchgate.net |
Anti-Alzheimer's and Anticholinesterase Activity
The inhibition of cholinesterases, particularly acetylcholinesterase (AChE), is a primary therapeutic strategy for Alzheimer's disease (AD). benthamdirect.com Xanthone derivatives have emerged as a promising class of cholinesterase inhibitors. benthamdirect.com
A number of studies have focused on synthesizing and evaluating xanthone derivatives for their anti-cholinergic activities. nih.govtandfonline.comnih.gov In one such study, a series of 3-O-substituted xanthone derivatives were synthesized, with eleven compounds demonstrating significant AChE inhibitory activity, with IC50 values ranging from 0.88 to 1.28 µM. nih.govtandfonline.comnih.gov Kinetic and molecular docking studies revealed that these compounds often act as mixed-type inhibitors, binding to both the catalytic and peripheral anionic sites of AChE. nih.gov
The structure-activity relationship of xanthones in this context indicates that the type and position of substituents on the xanthone core are crucial for activity. benthamdirect.com Hydrophobic moieties can enhance activity through π-π interactions, while hydroxyl groups can contribute through hydrogen bonding. benthamdirect.com Synthetic derivatives with substituents like alkyl, pyrrolidine, piperidine, and morpholine (B109124) have shown greater AChE inhibition than many naturally occurring xanthones. benthamdirect.com
Beyond direct enzyme inhibition, some xanthone derivatives exhibit multifunctional properties beneficial for AD treatment, including antioxidant and metal-chelating activities. nih.govresearchgate.net For instance, α-mangostin and its analogues have been shown to inhibit Aβ fibrillogenesis, reduce neurotoxicity, and suppress neuroinflammation. frontiersin.org
Table 3: Anticholinesterase Activity of Selected Xanthone Derivatives
| Compound/Derivative | Target | IC50 Value | Reference |
|---|---|---|---|
| Compound 2a (a synthetic derivative) | Acetylcholinesterase (AChE) | 0.328 ± 0.001 µM | nih.gov |
| 3-O-substituted xanthone derivatives (11 compounds) | Acetylcholinesterase (AChE) | 0.88 to 1.28 µM | nih.govtandfonline.comnih.gov |
| 1-hydroxy-3-[2-(pyrrolidin-1-yl)ethoxy]-9H-xanthen-9-one | Acetylcholinesterase (AChE) | 2.403 ± 0.002 µM | researchgate.net |
Immunomodulatory Activity
The ability to modulate the immune system is another important therapeutic aspect of xanthones. Their anti-inflammatory and immunomodulatory properties are often linked. mdpi.com
α-Mangostin, a well-studied xanthone derivative from mangosteen, has demonstrated significant immunomodulatory and anti-inflammatory effects. mdpi.comnih.gov It has been shown to suppress the production of pro-inflammatory cytokines, modulate the activity of immune cells, and inhibit key signaling pathways such as nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK). mdpi.comnih.gov
Research on the effects of α-mangostin on peripheral blood mononuclear cells (PBMCs) has shown that it can inhibit the release of interleukin-2 (B1167480) (IL-2) without significantly altering the percentages of T cells, B cells, or NK cells at non-toxic concentrations. nih.gov This suggests a specific immunomodulatory effect rather than broad immunosuppression. nih.gov
The immunomodulatory activities of xanthones are complex and can be divergent. For example, while some natural xanthones inhibit lymphocyte proliferation, others have been found to activate it. core.ac.uk This highlights the need for further research to understand the specific effects of different xanthone structures on the immune system.
Table 4: Immunomodulatory Activity of a Selected Xanthone Derivative
| Compound/Derivative | Effect | Mechanism | Reference |
|---|
Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies of Dihydroxyxanthones
Influence of Hydroxylation Pattern on Biological Activity
The presence and placement of hydroxyl (-OH) groups on the xanthone (B1684191) core are fundamental to its biological profile, particularly its anticancer and antioxidant properties. pandawainstitute.comnih.gov The ability of these hydroxyl groups to form hydrogen bonds with protein receptors is often critical for activity. pandawainstitute.com
The specific location of hydroxyl groups on the xanthone scaffold significantly impacts biological activity. Studies have shown that certain positions are more critical than others for eliciting a desired therapeutic effect.
For instance, in anticancer activity against human breast cancer cells (T47D), a hydroxyl group at the C-3 position was found to confer stronger activity than one at the C-1 position. ijcea.org Compounds such as 3-hydroxyxanthone, 1,3-dihydroxyxanthone, and 3,6-dihydroxyxanthone showed more potent anticancer activity than the unsubstituted xanthone, emphasizing the importance of the C-3 hydroxyl group. ijcea.orgresearchgate.net
In studies against human liver carcinoma (HepG2), a hydroxyl group at C-1 increased anticancer activity compared to the unsubstituted xanthone, while a C-3 hydroxyl group did not have a significant influence on its own. pandawainstitute.com However, the combination in 1,3-dihydroxyxanthone resulted in notable activity. pandawainstitute.com The presence of a hydroxyl group at C-4 or C-7 has been associated with inactivity or reduced anticancer activity. pandawainstitute.com Conversely, hydroxylation at positions C-6 and C-8 , especially in combination with other hydroxyl groups like in 1,3,6,8-tetrahydroxyxanthone, has been shown to yield potent anticancer agents. pandawainstitute.com
The antioxidant activity is also position-dependent. For dihydroxyxanthones, a greater distance between the hydroxyl groups can lead to stronger antioxidant activity, as it facilitates easier interaction with free radicals. nih.gov
| Compound | T47D (Breast Cancer) ijcea.org | HepG2 (Liver Cancer) pandawainstitute.com |
|---|---|---|
| Xanthone | 194.34 | 85.3 |
| 1-Hydroxyxanthone (B191526) | >212.2 | 43.2 |
| 3-Hydroxyxanthone | 100.19 | 85.3 |
| 1,3-Dihydroxyxanthone | 120.21 | 71.4 |
| 1,6-Dihydroxyxanthone | - | 40.4 |
| 1,7-Dihydroxyxanthone | - | 13.2 |
| 3,6-Dihydroxyxanthone | 152.17 | - |
The quantity of hydroxyl groups on the xanthone scaffold is another critical determinant of its biological efficacy. However, a simple increase in the number of hydroxyl groups does not always correlate with enhanced activity.
In the context of anticancer activity against breast cancer cells, monohydroxyxanthones (specifically 3-hydroxyxanthone) demonstrated more potent activity than di-, tri-, or tetrahydroxyxanthones. ijcea.org The order of activity was found to be: tetrahydroxyxanthone < dihydroxyxanthone < trihydroxyxanthone < monohydroxyxanthone (with the exception of 1-hydroxyxanthone). ijcea.org
Conversely, for activity against the WiDr colon cancer cell line, trihydroxyxanthones generally showed greater potency and better selectivity than dihydroxyxanthones. nih.gov For example, 1,3,6-trihydroxyxanthone (B1664533) was more active than 1,3-dihydroxyxanthone and 3,6-dihydroxyxanthone. nih.gov Similarly, against liver cancer cells, 1,3,6,8-tetrahydroxyxanthone was the most active agent among twenty-two tested hydroxyxanthones. pandawainstitute.com
For antioxidant activity, the trend can be reversed. Trihydroxyxanthones have been observed to exhibit lower antioxidant activity than a dihydroxyxanthone, potentially due to stronger intramolecular hydrogen bonding among the hydroxyl groups, which hinders their ability to scavenge radicals. nih.gov
| Compound | Number of -OH Groups | IC50 (µM) |
|---|---|---|
| 1,3-Dihydroxyxanthone | 2 | 1255 |
| 3,6-Dihydroxyxanthone | 2 | 403 |
| 1,6-Dihydroxyxanthone | 2 | 355 |
| 1,3,6-Trihydroxyxanthone | 3 | 38 |
| 3,4,6-Trihydroxyxanthone | 3 | 384 |
Impact of Other Substituents on the Xanthone Scaffold on Biological Activity
Beyond hydroxylation, the introduction of other chemical moieties onto the xanthone framework serves as a powerful strategy to modulate biological activity. dntb.gov.ua
Prenyl Groups: The addition of prenyl substituents is a key strategy for enhancing anticancer activity. For example, adding a prenyl group to 1-hydroxyxanthone was shown to dramatically increase its potency against the MCF-7 breast cancer cell line. mdpi.com
Halogens: Incorporating halogen atoms like chlorine can increase anticancer activity. researchgate.net The substitution of chloro groups on a hydroxyxanthone skeleton was predicted by QSAR studies to increase antimalarial activity. researchgate.net
Polyamine Moieties: Synthetic xanthones with various polyamine side chains at the C-3 position have been investigated. The presence of secondary amines in the side chain was found to be significant for the inhibition of topoisomerase IIα, a key enzyme in cancer proliferation. mdpi.com
Methoxy (B1213986) and Amino Groups: Xanthone derivatives featuring methoxy and amino substituents at C-3 and C-5 have also been reported as active topoisomerase inhibitors. mdpi.com
Sulfated Groups: Inspired by the structure of mangiferin, sulfated xanthones have been developed, showing anticoagulant and antiplatelet properties. nih.gov
Caged Scaffolds: The development of complex "caged" xanthone derivatives has led to potent antitumor and anti-angiogenesis agents. Attaching a triphenylphosphonium group to the A ring of these caged structures was found to substantially improve their activity. nih.gov
The steric effects of substituents are also crucial. In some cases, bulky groups, such as a substituted phenyl moiety, can decrease anticancer activity due to steric hindrance. mdpi.com
Computational Approaches in SAR and QSAR Studies
Computational chemistry provides indispensable tools for understanding and predicting the biological activity of xanthone derivatives, thereby accelerating drug discovery. nih.govnih.gov These methods allow for the rapid evaluation of virtual compounds, reducing the cost and time associated with synthesis and testing. nih.gov
QSAR models establish a mathematical relationship between the physicochemical properties of a compound, known as molecular descriptors, and its biological activity. nih.gov The selection of appropriate descriptors is critical for building a robust and predictive model.
For xanthone derivatives, electronic descriptors, particularly atomic net charges on specific carbon atoms of the xanthone core, have proven to be significant predictors of activity. nih.gov
Several QSAR models have been developed:
An early model for designing new hydroxyxanthone derivatives as anticancer agents identified the net charges on carbons C1, C5, C6, C10, and C11 as key descriptors. researchgate.netinnovareacademics.in
A QSAR study on haloxanthones against the MCF-7 cancer cell line used a combination of the lowest unoccupied molecular orbital (LUMO), dipole moment (DM), and the atomic charges on C1, C4, and C6 to predict IC50 values. nih.gov
For antimalarial activity, a QSAR model was established using the net charges on oxygen O8 and carbons C9, C12, and C14 . researchgate.net
Other descriptors found to be significant in various models include dielectric energy, LogP (octanol/water partition coefficient), shape indices, and solvent-accessible surface area. nih.gov
These models demonstrate that the electronic properties of the xanthone scaffold are paramount to its interaction with biological targets. nih.govresearchgate.net
When the 3D structure of a biological target is unknown, ligand-based drug design methods, such as pharmacophore modeling, are employed. nih.gov A pharmacophore represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to bind to a specific receptor and elicit a biological response. nih.gov
This approach has been successfully applied to xanthones:
A pharmacophore model for xanthone-based monoamine oxidase-A (MAO-A) inhibitors was developed. The best model consisted of five points: three hydrogen bond acceptors and two aromatic rings. appconnect.in This model was then used to build a 3D-QSAR model that could accurately predict the activity of new compounds. appconnect.in
Pharmacophore models serve as 3D queries to screen large chemical databases for novel, structurally diverse compounds that fit the required features. nih.govmdpi.com This virtual screening process, often followed by molecular docking to refine the results, is a powerful strategy for identifying new lead compounds. nih.govnih.gov By focusing on the common features of active ligands, these methods provide crucial insights for designing the next generation of xanthone-based therapeutics. nih.govyoutube.com
Matched Molecular Pairs (MMPs) Analysis for Activity Modulation
Matched Molecular Pair Analysis (MMPA) is a powerful computational technique used in medicinal chemistry to understand how small, specific structural changes in a molecule affect its biological properties. nih.govnih.gov The method involves identifying pairs of compounds that differ by a single, well-defined structural transformation. nih.govnih.gov By analyzing the change in activity between these "matched pairs," researchers can deduce the impact of that specific chemical modification. This approach provides valuable insights for lead optimization and the design of new analogues with improved activity.
Modulation of Anticancer Activity:
Research into the anticancer properties of dihydroxyxanthone derivatives has revealed several key structural modifications that can significantly enhance their potency. For instance, the introduction of an epoxypropyl group to the 1,3-dihydroxyxanthone scaffold has been shown to dramatically improve its inhibitory activity against topoisomerase I and II, key enzymes in cancer cell proliferation. A comparison of the parent 1,3-dihydroxyxanthone with its derivative featuring an additional 2-epoxypropyl group at the C-1 position showed a substantial increase in cytotoxicity against MCF-7 and HeLa cancer cell lines. mdpi.com
Similarly, the substitution of hydroxyl groups with methoxy groups has been observed to influence anticancer activity. In certain cases, methoxy substituents on the xanthone core resulted in higher anticancer activity compared to the parent hydroxylated compounds. mdpi.com Acetylation of the hydroxyl groups has also been identified as a strategy to enhance the anticancer effects of dihydroxyxanthones. mdpi.com
| Parent Compound | Analogue | Transformation | MCF-7 (IC50 µM) | HeLa (IC50 µM) | Reference |
|---|---|---|---|---|---|
| 1,3-dihydroxyxanthone | 1-(2-epoxypropyl)-1,3-dihydroxyxanthone | Addition of 2-epoxypropyl group at C-1 | 68.4 | 68.7 | mdpi.com |
Modulation of Antioxidant Potential:
The antioxidant capacity of dihydroxyxanthones, often measured by their electron-transfer (ET) potential, is highly dependent on the arrangement of the hydroxyl groups. The presence of a catechol (ortho-dihydroxy) or hydroquinone (B1673460) (para-dihydroxy) moiety generally leads to a significant enhancement of antioxidant activity.
A study comparing the Trolox Equivalent Antioxidant Capacity (TEAC) of various xanthones provides clear examples of matched pairs. For instance, 1,5,6-trihydroxyxanthone, which contains a catechol moiety, exhibits a TEAC value approximately 25 times higher than its analogue 1,5-dihydroxyxanthone, which lacks the 6-OH group to form the catechol structure. nih.gov Similarly, the hydroquinone-containing xanthone, gartanin, was found to be 97 times more potent than its analogue, 8-desoxygartanin, which is missing the crucial 8-OH group required for the hydroquinone moiety. nih.gov
| Parent Compound | Analogue | Transformation | TEAC Value | Fold Change in Activity | Reference |
|---|---|---|---|---|---|
| 1,5-dihydroxyxanthone | 1,5,6-trihydroxyxanthone | Addition of a hydroxyl group at C-6 to form a catechol moiety | 0.0193 vs 0.4941 | ~25x increase | nih.gov |
| 8-desoxygartanin | Gartanin | Addition of a hydroxyl group at C-8 to form a hydroquinone moiety | 0.0077 vs 0.7463 | ~97x increase | nih.gov |
Modulation of Anti-Tuberculosis Activity:
QSAR studies on dihydroxyxanthone and trihydroxyxanthone derivatives have indicated that the addition of specific functional groups can enhance their activity against Mycobacterium tuberculosis. While not a direct MMPA study, the findings suggest that transformations involving the addition of amide, sulfoxide, and carboxylate groups to a 3,6-dihydroxyxanthone or 1,3,6-trihydroxyxanthone core could lead to improved anti-tuberculosis agents. nih.gov
These examples underscore the utility of analyzing matched molecular pairs to understand the SAR of dihydroxyxanthones. By systematically evaluating the impact of discrete structural changes, medicinal chemists can make more informed decisions in the design and synthesis of novel dihydroxyxanthone derivatives with optimized biological activities for various therapeutic applications.
Computational Chemistry and Molecular Modeling of 9h Xanthen 9 One, 1,4 Dihydroxy
Molecular Docking Simulations for Ligand-Target Interaction Analysis
Molecular docking is a computational method that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein or enzyme) to form a stable complex. nih.gov This technique is crucial for understanding the binding mode of potential drugs and for screening large libraries of compounds against a specific biological target. The process involves two main stages: searching for possible ligand conformations within the receptor's active site and then scoring these poses based on their binding affinity. nih.gov
For 1,4-dihydroxyxanthone, molecular docking can elucidate how its specific arrangement of hydroxyl groups and the core xanthone (B1684191) structure contribute to interactions with various enzymes. Xanthone derivatives have been studied as inhibitors for several enzymes, and docking simulations are key to revealing the structural basis for this inhibition. nih.govresearchgate.net For instance, studies on other xanthones have identified key interactions, such as hydrogen bonds and hydrophobic contacts, that are critical for their inhibitory activity against targets like xanthine (B1682287) oxidase or fungal enzymes. nih.govnih.govnih.gov Docking simulations of 1,4-dihydroxyxanthone against such targets would involve preparing the 3D structures of both the ligand and the protein, defining a binding site, and using a scoring function to rank the potential binding poses. The results can reveal crucial interactions, such as hydrogen bonds formed by the 1- and 4-hydroxyl groups with amino acid residues in the active site, which can explain the compound's biological activity.
Table 1: Potential Protein Targets for Xanthone Derivatives Investigated by Molecular Docking
| Target Protein | Role | Potential Therapeutic Area | Reference |
|---|---|---|---|
| Xanthine Oxidase (XO) | Catalyzes the final steps of purine (B94841) catabolism to produce uric acid. | Gout, Hyperuricemia | nih.govnih.govresearchgate.net |
| Fungal and Viral Enzymes | Various roles in microbial metabolism and pathogenesis. | Antifungal, Antiviral | nih.gov |
| Acetylcholinesterase (AChE) | Breaks down the neurotransmitter acetylcholine. | Alzheimer's Disease | researchgate.net |
| Tyrosinase | Key enzyme in melanin (B1238610) biosynthesis. | Hyperpigmentation Disorders | mdpi.com |
| Death Receptors (e.g., DR5) | Mediate apoptosis (programmed cell death). | Cancer | researchgate.net |
This table is illustrative of targets for the broader class of xanthones and related compounds, which would be primary candidates for docking studies with 1,4-dihydroxyxanthone.
Quantum Chemical Calculations (e.g., Semi-empirical Molecular Orbital Calculations)
Quantum chemical calculations are used to investigate the electronic structure and properties of molecules from first principles. nih.gov Methods like Density Functional Theory (DFT) can be employed to optimize the molecular geometry of 1,4-dihydroxyxanthone and to calculate a wide range of properties, including electronic energies, orbital distributions (HOMO/LUMO), electrostatic potential maps, and spectroscopic parameters. nih.govresearchgate.net
These calculations are fundamental for understanding the intrinsic reactivity and properties of the molecule. For example, the calculated HOMO-LUMO energy gap can provide insights into the molecule's chemical reactivity and kinetic stability. The electrostatic potential map can reveal the electron-rich (negative potential, e.g., around the oxygen atoms) and electron-poor (positive potential) regions, which are critical for predicting non-covalent interactions with biological targets. nih.gov Furthermore, quantum chemical methods can predict thermodynamic properties and NMR chemical shifts, which can aid in the structural elucidation and identification of the compound in complex samples. nih.gov While semi-empirical methods offer a faster computational alternative, DFT methods like B3LYP are widely used for their balance of accuracy and efficiency in studying molecular structures and energies. researchgate.net
Table 2: Computed Molecular Properties of 9H-Xanthen-9-one, 1,4-dihydroxy-
| Property | Value | Method/Source |
|---|---|---|
| Molecular Formula | C₁₃H₈O₄ | PubChem |
| Molecular Weight | 228.20 g/mol | Computed by PubChem 2.1 |
| XLogP3 | 2.8 | Computed by XLogP3 3.0 |
| Hydrogen Bond Donor Count | 2 | Computed by Cactvs 3.4.6.11 |
| Hydrogen Bond Acceptor Count | 4 | Computed by Cactvs 3.4.6.11 |
| Rotatable Bond Count | 0 | Computed by Cactvs 3.4.6.11 |
| Exact Mass | 228.04225873 Da | Computed by PubChem 2.1 |
| Polar Surface Area | 66.8 Ų | Computed by Cactvs 3.4.6.11 |
Source: PubChem CID 7099919. nih.gov These values are computed descriptors useful for computational modeling.
Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics
While molecular docking provides a static picture of the ligand-receptor complex, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements and interactions of atoms and molecules over time. nih.govarxiv.org An MD simulation of 1,4-dihydroxyxanthone complexed with a target protein would reveal the stability of the binding pose predicted by docking. nih.gov
During an MD simulation, researchers can analyze the conformational changes in both the ligand and the protein, the flexibility of different regions, and the persistence of key intermolecular interactions (like hydrogen bonds) over the simulation period. nih.gov This provides a more realistic understanding of the binding event. Furthermore, advanced techniques like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM-PBSA) can be applied to the MD trajectory to calculate the binding free energy of the complex, offering a more accurate estimation of binding affinity than docking scores alone. nih.gov Such simulations can confirm whether the ligand remains stably in the active site or if it undergoes significant conformational shifts, providing crucial information for structure-based drug design. nih.govresearchgate.net
Table 3: Applications of Molecular Dynamics Simulations in Ligand-Target Studies
| MD Simulation Application | Description | Insights Gained | Reference |
|---|---|---|---|
| Binding Pose Stability | Simulates the ligand-protein complex over time to assess the stability of the docked conformation. | Confirms if the initial binding mode is maintained; identifies spontaneous unbinding or major conformational changes. | nih.govfrontiersin.org |
| Conformational Analysis | Analyzes the flexibility and structural changes of the protein and ligand upon binding. | Reveals how the protein adapts to the ligand and how the ligand adjusts its conformation within the binding pocket. | nih.gov |
| Interaction Analysis | Tracks intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts) throughout the simulation. | Determines the most stable and persistent interactions that anchor the ligand to the target. | nih.govresearchgate.net |
In Silico Screening and De Novo Drug Design Methodologies
In silico screening, or virtual screening, leverages computational methods to search large compound databases for molecules that are likely to bind to a drug target. frontiersin.orgmdpi.com This approach is significantly faster and more cost-effective than traditional high-throughput screening. A typical workflow for discovering new inhibitors based on the 1,4-dihydroxyxanthone scaffold might involve several steps. frontiersin.org Initially, a pharmacophore model could be built based on the known structural features of 1,4-dihydroxyxanthone required for activity. This model would then be used to rapidly filter large chemical databases. The resulting hits would be subjected to molecular docking to predict their binding modes and affinities. frontiersin.orgmdpi.com The most promising candidates from docking would then be further analyzed using MD simulations and binding free energy calculations to refine the predictions. frontiersin.org
De novo drug design, on the other hand, involves designing a novel molecule from scratch. Algorithms can build molecules atom-by-atom or fragment-by-fragment directly within the active site of a target protein, optimizing for steric and electronic complementarity. The 1,4-dihydroxyxanthone structure could serve as a starting fragment or scaffold for such design efforts. Additionally, in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling is an essential part of modern drug design, used to predict the pharmacokinetic and toxicological properties of designed compounds early in the discovery process. nih.gov
Table 4: A Typical Virtual Screening Workflow
| Step | Method | Purpose |
|---|---|---|
| 1. Target Preparation | Protein structure refinement | Prepare a high-quality 3D structure of the biological target for screening. |
| 2. Database Preparation | Compound library filtering | Prepare a database of small molecules for screening, often pre-filtered for "drug-likeness" properties. mdpi.com |
| 3. Ligand- or Structure-Based Screening | Pharmacophore modeling or High-throughput docking | Rapidly identify a subset of compounds (hits) with a high probability of binding to the target. frontiersin.org |
| 4. Hit Refinement and Prioritization | More accurate docking (e.g., SP/XP mode) | Re-dock the initial hits with higher precision to reduce false positives and rank them by score. mdpi.com |
| 5. Post-Screening Analysis | MD simulations, MM-PBSA/GBSA | Analyze the stability and calculate the binding free energy of the top-ranked complexes to select the most promising candidates for experimental testing. frontiersin.org |
Future Research Directions and Translational Perspectives for 9h Xanthen 9 One, 1,4 Dihydroxy
Elucidation of Undiscovered Biosynthetic Pathways and Metabolic Engineering Strategies
In higher plants, the biosynthesis of the xanthone (B1684191) core is a complex process that involves both the shikimate and acetate (B1210297) pathways. nih.gov These pathways converge to form a key intermediate, 2,3′,4,6-tetrahydroxybenzophenone. frontiersin.orgnih.gov This benzophenone (B1666685) then undergoes regioselective intramolecular oxidative coupling to yield core precursor structures like 1,3,5-trihydroxyxanthone or 1,3,7-trihydroxyxanthone. frontiersin.orgnih.gov
However, the specific enzymatic steps that lead from these common precursors to the 1,4-dihydroxy substitution pattern remain largely uncharacterized. Future research must focus on identifying and characterizing the downstream enzymes, such as specific hydroxylases, O-methyltransferases, and demethylases, that are responsible for tailoring the xanthone scaffold.
A comprehensive understanding of these pathways will enable the application of metabolic engineering strategies. By identifying the rate-limiting steps and key enzymes, researchers can engineer microbial or plant-based systems for the heterologous production of 1,4-dihydroxyxanthone. Potential strategies include:
Overexpression of genes encoding key biosynthetic enzymes in a high-yield host organism.
Utilizing synthetic biology approaches to assemble novel pathways for optimized production.
Employing CRISPR/Cas9 gene-editing tools to enhance precursor supply and divert metabolic flux towards xanthone production.
Development of Novel and Efficient Synthetic Methodologies for Specific Isomers and Complex Derivatives
Chemical synthesis provides a crucial alternative to natural isolation, allowing for the production of 1,4-dihydroxyxanthone and its derivatives in higher purity and yield. nih.gov Traditional methods for xanthone synthesis, such as the Grover, Shah, and Shah (GSS) reaction, often have limitations, including harsh conditions and the formation of undesired intermediates. up.pt The use of Eaton's reagent (a mixture of P₂O₅ and CH₃SO₃H) has been shown to improve yields in the synthesis of some hydroxyxanthones. nih.govresearchgate.net
Future efforts should be directed towards developing more advanced, efficient, and scalable synthetic methodologies. A key goal is to achieve regiospecificity, ensuring the precise placement of functional groups on the xanthone core. Promising modern approaches that warrant further development include:
A regiospecific method involving the substitution of halogenated benzoquinones with methyl salicylates, followed by reduction and cyclization to unambiguously form 1,4-dihydroxyxanthones. rsc.org
A general strategy for 1,4-dioxygenated xanthones that utilizes a Moore cyclization of substrates assembled through an acetylide stitching process. nih.govnih.gov
The development of these novel synthetic routes is essential for creating libraries of complex derivatives of 1,4-dihydroxyxanthone. This will allow for systematic structure-activity relationship (SAR) studies to identify compounds with enhanced potency and selectivity. sci-hub.se
| Synthetic Method | Description | Key Reagents/Conditions | Advantages/Limitations |
| Grover, Shah, and Shah (GSS) | Condensation of a salicylic acid derivative with a phenol (B47542), often forming a benzophenone intermediate before cyclization. up.pt | Zinc chloride (ZnCl₂), Phosphoryl chloride (POCl₃) | One-pot synthesis, but can have limitations in yield and regioselectivity. up.pt |
| Eaton's Reagent Synthesis | Cyclodehydration reaction between a benzoic acid and a phenol derivative. nih.gov | Eaton's Reagent (P₂O₅ in CH₃SO₃H) | Generally provides higher yields and milder conditions compared to traditional methods. nih.govresearchgate.net |
| Regiospecific Quinone Method | Reaction of methyl salicylates with halogenated benzoquinones, followed by reduction and cyclization. rsc.org | Anhydrous potassium fluoride, Reduction, Cyclization | Provides highly functionalized 1,4-dihydroxyxanthones with unambiguous structure. rsc.org |
| Moore Cyclization Strategy | Involves the thermal cyclization of a key intermediate assembled via an acetylide stitching process. nih.govnih.gov | Heat | A facile and highly convergent method for producing 1,4-dioxygenated xanthones. nih.govnih.gov |
Comprehensive Mechanistic Studies at the Molecular and Cellular Level for All Observed Bioactivities
Xanthone derivatives exhibit a wide range of pharmacological activities, but the precise molecular mechanisms of 1,4-dihydroxyxanthone are not fully understood. benthamdirect.com While general mechanisms for the xanthone class have been proposed, dedicated studies are needed to identify the specific molecular targets and signaling pathways modulated by the 1,4-dihydroxy isomer.
Future research should focus on a multi-pronged approach to elucidate these mechanisms:
Anticancer Activity: Xanthones are known to induce apoptosis, inhibit cell proliferation, and arrest the cell cycle by modulating various signaling pathways. benthamdirect.commdpi.com Specific studies should investigate the interaction of 1,4-dihydroxyxanthone with key cancer-related proteins, such as protein kinases, topoisomerases, and components of the caspase cascade. nih.govmdpi.com
Anti-inflammatory Activity: The anti-inflammatory effects of xanthones are attributed to their ability to suppress pro-inflammatory mediators like tumor necrosis factor-alpha (TNF-α), interleukins (e.g., IL-6), and prostaglandin E2 (PGE2). mdpi.commdpi.com Research should explore the impact of 1,4-dihydroxyxanthone on inflammatory signaling cascades like the TLR4/NF-κB pathway. nih.gov
Antioxidant Activity: The antioxidant properties of hydroxyxanthones are linked to their ability to scavenge free radicals. nih.govbiosynth.com Mechanistic studies should quantify this activity and investigate the compound's influence on cellular antioxidant defense systems.
| Bioactivity | Proposed General Mechanism for Xanthones | Potential Molecular Targets for Investigation |
| Anticancer | Induction of apoptosis, inhibition of cell proliferation, cell cycle arrest, inhibition of topoisomerase. benthamdirect.comnih.govmdpi.com | Topoisomerase II, Protein Kinases (e.g., PKC), Caspase enzymes, Prostaglandin receptors. benthamdirect.comnih.govmdpi.com |
| Anti-inflammatory | Suppression of pro-inflammatory cytokines (TNF-α, IL-6) and enzymes (COX, LOX). mdpi.com | NF-κB signaling pathway, Toll-Like Receptor 4 (TLR4), Cyclooxygenase (COX), Lipoxygenase (LOX). mdpi.comnih.gov |
| Antioxidant | Scavenging of free radicals. nih.govmdpi.com | Reactive Oxygen Species (ROS), Cellular antioxidant enzymes. |
| Anti-allergic | Inhibition of maturation of immune cells triggered by allergens. mdpi.com | CD54 and CD86 membrane cell markers. mdpi.com |
Exploration of New Therapeutic Applications Beyond Currently Documented Areas
The documented anticancer and anti-inflammatory properties of xanthones represent only a fraction of their potential therapeutic applications. mdpi.com Future research should systematically explore the efficacy of 1,4-dihydroxyxanthone in other disease areas where preliminary evidence for the xanthone class exists.
Promising areas for investigation include:
Neurodegenerative Diseases: Given their antioxidant and anti-inflammatory properties, xanthones may offer neuroprotective effects relevant to diseases like Alzheimer's and Parkinson's. nih.gov
Metabolic Disorders: The potential for xanthones to modulate metabolic pathways suggests they could be investigated for applications in managing conditions like type 2 diabetes and metabolic syndrome. nih.gov
Cardiovascular Diseases: Some xanthones have demonstrated vasorelaxant activities, indicating a potential role in managing hypertension or other cardiovascular conditions. biocrick.com
Dermatology and Cosmeceuticals: The anti-inflammatory, antioxidant, and anti-allergic properties of xanthones make them attractive candidates for treating skin conditions such as rosacea or for use in anti-aging formulations. mdpi.commdpi.com
Investigation of Synergistic Effects with Other Bioactive Compounds or Existing Therapies
Combination therapy is a cornerstone of modern medicine, often leading to enhanced efficacy, reduced side effects, and the ability to overcome drug resistance. mdpi.com Investigating the synergistic potential of 1,4-dihydroxyxanthone with existing therapeutic agents is a critical translational step.
A recent study on a synthetic xanthone derivative demonstrated a strong synergistic effect when combined with the chemotherapy drug doxorubicin, suggesting a potential strategy to overcome chemoresistance in lymphoma cells. nih.gov This provides a strong rationale for exploring similar combinations with 1,4-dihydroxyxanthone.
Future studies should be designed to:
Systematically screen combinations of 1,4-dihydroxyxanthone with a panel of conventional drugs (e.g., chemotherapeutics, antibiotics, anti-inflammatory agents).
Utilize isobologram analysis to determine whether the observed interactions are synergistic, additive, or antagonistic.
Elucidate the molecular mechanisms underlying any observed synergy, such as the inhibition of drug efflux pumps, modulation of metabolic pathways, or targeting of complementary signaling pathways. mdpi.com
Advanced Computational Predictions and Rigorous Experimental Validation
Computational tools offer a powerful and efficient means to accelerate drug discovery and development. researchgate.net The application of advanced computational modeling to 1,4-dihydroxyxanthone can help guide experimental research and optimize its therapeutic potential.
Future research in this area should involve:
Molecular Docking and Dynamics: These simulations can predict the binding affinity and interaction patterns of 1,4-dihydroxyxanthone with a wide range of biological targets, helping to identify novel mechanisms of action. nih.govnih.gov
Quantitative Structure-Activity Relationship (QSAR): QSAR studies can build models that correlate the structural features of xanthone derivatives with their biological activity, guiding the design of new analogues with improved potency. nih.gov
ADMET Prediction: In silico models can predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of 1,4-dihydroxyxanthone and its derivatives, helping to prioritize candidates for further development.
It is imperative that all predictions generated from these computational models are subjected to rigorous experimental validation through in vitro and in vivo assays to confirm their biological relevance.
Q & A
Q. What are the optimal synthetic routes for 1,4-dihydroxy-9H-xanthen-9-one, and how can purity be ensured?
Methodological Answer: The synthesis of hydroxy-substituted xanthones typically involves alkylation or hydroxylation of the parent xanthone structure. For example, derivatives like 1-hydroxy-3-O-substituted xanthones can be synthesized via nucleophilic substitution using bromoalkanes under basic conditions (e.g., K₂CO₃ in acetone) . Key steps include:
- Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) and recrystallization (ethanol/water mixtures) yield high-purity products.
- Purity Validation : HPLC (C18 column, acetonitrile/water mobile phase) and melting point analysis ensure >95% purity.
Q. Table 1: Synthetic Yields and Conditions for Hydroxy-Xanthone Derivatives
| Derivative | Reactant | Yield (%) | Melting Point (°C) | Reference |
|---|---|---|---|---|
| 2f | (S)-(+)-1-bromo-2-methylbutane | 81 | 125–126 | |
| 2g | 4-bromo-1-butene | 82 | 105–107 |
Q. How is the molecular structure of 1,4-dihydroxy-9H-xanthen-9-one characterized?
Methodological Answer: Structural elucidation relies on:
- X-ray Crystallography : Determines planar conformation and substituent positions (e.g., O(11) deviation: 0.13 Å from the plane in xanthone derivatives) .
- Spectroscopy :
Advanced Research Questions
Q. How does the 1,4-dihydroxy substitution pattern influence electronic properties and aromaticity?
Methodological Answer: The 1,4-dihydroxy groups alter electron density distribution:
- Dipole Moment Analysis : Aromaticity is assessed via dipole moments in benzene solutions. Xanthone derivatives exhibit partial aromaticity due to conjugated π-systems, with dipole moments ranging from 1.5–2.5 D .
- Computational Studies : DFT calculations (e.g., B3LYP/6-31G*) model charge distribution. Hydroxy groups increase electron donation, stabilizing the central pyranoid ring .
Q. Table 2: Dipole Moments of Xanthone Derivatives
| Compound | Dipole Moment (D) | Reference |
|---|---|---|
| 9H-Xanthen-9-one (Xanthone) | 1.98 | |
| 9H-Thioxanthen-9-one | 2.12 |
Q. How can researchers resolve discrepancies in reported biological activities of 1,4-dihydroxy-xanthones?
Methodological Answer: Conflicting bioactivity data (e.g., antioxidant vs. pro-oxidant effects) require:
Q. What experimental considerations are critical for studying antioxidant mechanisms?
Methodological Answer:
- Control Systems : Include ascorbic acid as a positive control and chelating agents (e.g., EDTA) to rule out metal ion interference.
- Kinetic Studies : Time-resolved EPR spectroscopy tracks radical scavenging kinetics .
- Cellular Models : Use primary cells (e.g., HepG2 for liver toxicity) to validate in vitro findings .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
